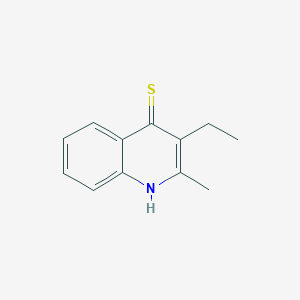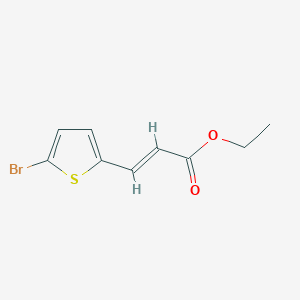
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine typically involves the bromination of 5-chloro-2-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, where the bromine radical generated from NBS attacks the methyl group on the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 5-chloro-2-(trifluoromethyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.
Oxidation: Products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is 5-chloro-2-(trifluoromethyl)pyridine.
Applications De Recherche Scientifique
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is largely dependent on its chemical structure and the specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar structure but lacks the chloro and trifluoromethyl groups.
3-(Bromomethyl)-5-chloropyridine: Similar structure but lacks the trifluoromethyl group.
3-(Bromomethyl)-2-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
Uniqueness
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. These substituents confer distinct chemical properties, such as increased electron-withdrawing effects and enhanced metabolic stability, making the compound particularly valuable in the design of pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C7H4BrClF3N |
|---|---|
Poids moléculaire |
274.46 g/mol |
Nom IUPAC |
3-(bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-4-1-5(9)3-13-6(4)7(10,11)12/h1,3H,2H2 |
Clé InChI |
SQWUIMPSWGJBLI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CBr)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13014126.png)
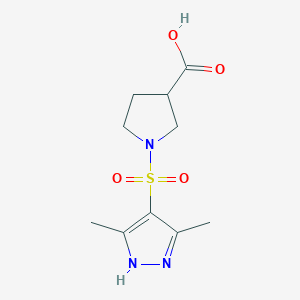
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13014134.png)
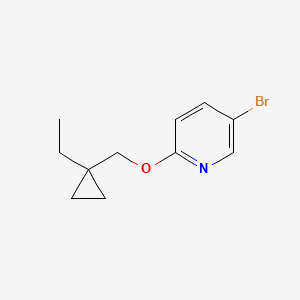

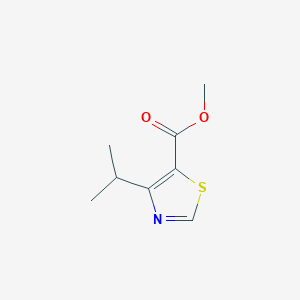
![4-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B13014143.png)
![2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13014144.png)
![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
